Aceclofenac-d4 Aceclofenac-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16674281
InChI: InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D
SMILES:
Molecular Formula: C16H13Cl2NO4
Molecular Weight: 358.2 g/mol

Aceclofenac-d4

CAS No.:

Cat. No.: VC16674281

Molecular Formula: C16H13Cl2NO4

Molecular Weight: 358.2 g/mol

* For research use only. Not for human or veterinary use.

Aceclofenac-d4 -

Specification

Molecular Formula C16H13Cl2NO4
Molecular Weight 358.2 g/mol
IUPAC Name 2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid
Standard InChI InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D
Standard InChI Key MNIPYSSQXLZQLJ-SCFZSLNVSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H]
Canonical SMILES C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

Aceclofenac-d4 is structurally derived from aceclofenac (C16H13Cl2NO4\text{C}_{16}\text{H}_{13}\text{Cl}_{2}\text{NO}_{4}), a diclofenac analog, through the replacement of four hydrogen atoms with deuterium. This isotopic substitution occurs at positions critical to metabolic stability, often on the phenylacetic acid moiety or the acetyloxy group . The deuterium incorporation increases the molecular weight by 4.03 g·mol1^{-1} compared to the non-deuterated form (354.18 g·mol1^{-1}) .

Table 1: Comparative Properties of Aceclofenac and Aceclofenac-d4

PropertyAceclofenacAceclofenac-d4
Molecular FormulaC16H13Cl2NO4\text{C}_{16}\text{H}_{13}\text{Cl}_{2}\text{NO}_{4}C16H9D4Cl2NO4\text{C}_{16}\text{H}_{9}\text{D}_{4}\text{Cl}_{2}\text{NO}_{4}
Molecular Weight (g·mol1^{-1})354.18358.21
SolubilityPoorly water-solubleSimilar to parent
Primary UseTherapeutic NSAIDMetabolic research

Synthesis Pathways

The synthesis of aceclofenac-d4 typically involves deuterium exchange reactions or the use of deuterated precursors during key synthetic steps. For example, deuterated acetic acid (CD3COOD\text{CD}_{3}\text{COOD}) may be employed to introduce deuterium at the acetyloxy group . Advanced techniques, such as supercritical fluid chromatography with deuterated modifiers (e.g., CD3OD\text{CD}_{3}\text{OD}), enable precise isolation and purification of the deuterated compound .

Pharmacokinetic and Metabolic Profile

Metabolic Pathways

Aceclofenac-d4 undergoes hepatic metabolism primarily via hydrolysis to form 4'-hydroxyaceclofenac-d4, a major metabolite that inhibits interleukin-1β (IL-1β) and matrix metalloproteinases in chondrocytes . Deuterium labeling allows researchers to track these pathways using mass spectrometry or nuclear magnetic resonance (NMR). Notably, the deuterium kinetic isotope effect (DKIE) slows oxidative metabolism, reducing the formation of reactive intermediates and potentially mitigating toxicity .

Research Applications

Mechanistic Studies in Inflammation

Aceclofenac-d4 is utilized to study COX-2 inhibition dynamics and prostaglandin suppression in inflammatory models. In vitro assays on human articular chondrocytes reveal that the deuterated compound decreases nitric oxide production by 40–60% and upregulates interleukin-1 receptor antagonist (IL-1Ra) synthesis, mirroring the anti-inflammatory effects of aceclofenac .

Isotopic Tracer Studies

As a stable isotope-labeled internal standard, aceclofenac-d4 enhances the accuracy of quantitative analyses in biofluids. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise measurement of aceclofenac concentrations in pharmacokinetic studies, with a lower limit of quantification (LLOQ) reported at 0.1 ng/mL .

Analytical Methodologies

Chromatographic Techniques

Sub/supercritical fluid chromatography (SFC) employing deuterated modifiers like CD3OD\text{CD}_{3}\text{OD} has emerged as a powerful tool for separating aceclofenac-d4 from complex mixtures. This method reduces solvent interference in NMR analyses, streamlining structure elucidation .

Spectroscopic Characterization

1H^1\text{H}-NMR spectra of aceclofenac-d4 exhibit deuterium-induced peak shifts, particularly in the acetyloxy region (δ 2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/zm/z 358.21 with a characteristic isotopic pattern for chlorine .

Future Directions

The application of deuterated NSAIDs like aceclofenac-d4 is expanding into proteomics and metabolomics, where their isotopic signatures facilitate pathway mapping. Ongoing research explores deuterium’s role in enhancing drug stability and bioavailability, with potential implications for next-generation anti-inflammatory therapies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator